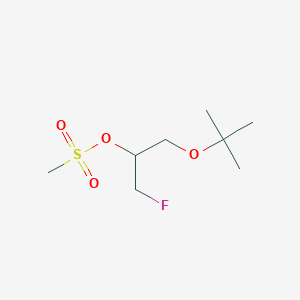

![molecular formula C18H18N2O3S B2929529 1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide CAS No. 1311996-48-1](/img/structure/B2929529.png)

1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Sulfonamides in Therapeutic Agents

Sulfonamides, including compounds like 1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide, play a crucial role in various therapeutic agents due to the primary sulfonamide moiety's versatility. This group is present in numerous clinically used drugs, such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antipsychotic medications. The research and development of novel drugs incorporating this moiety, including multi-targeted receptor tyrosine kinase inhibitors like pazopanib, underline the ongoing importance of sulfonamides in medicine. These compounds continue to be the focus of patents, particularly as selective antiglaucoma drugs and antitumor agents/diagnostic tools, highlighting the sulfonamide group's potential to contribute to new therapeutic solutions (Carta, Scozzafava, & Supuran, 2012).

Sulfonamide Inhibitors and Anticancer Agents

Sulfonamide inhibitors have shown significant utility beyond their original antibacterial applications, extending into anticancer and antiviral therapies. Their role as HIV protease inhibitors and their incorporation into Alzheimer’s disease drugs exemplify the broadening scope of sulfonamide applications. Furthermore, the development of novel sulfonamide inhibitors targeting various biochemical pathways, including tyrosine kinase and histone deacetylase, underscores the adaptability and potential of sulfonamides in addressing complex diseases like cancer. This expansive utilization showcases the transformative impact of sulfonamides in modern pharmacology and their contribution to advancing cancer treatment and other conditions (Gulcin & Taslimi, 2018).

Glibenclamide and Neuroprotection

Glibenclamide, a drug known for its application in diabetes treatment due to its action on sulfonylurea receptors, has demonstrated promising neuroprotective effects in cerebral ischemia and stroke. This sulfonylurea compound is associated with reduced brain swelling, infarct volume, and improved neurological function in various models of stroke. Its ability to target the Sur1–Trpm4 channel following ischemia presents a novel therapeutic avenue for mitigating the adverse outcomes of stroke, showcasing the potential for repositioning established drugs like glibenclamide for neuroprotective purposes (Simard et al., 2014).

Environmental and Ecotoxicological Impact

While not directly related to the compound , it's important to consider the broader category of sulfonamides and their derivatives, which have been investigated for their environmental fate and ecotoxicological impact. Studies on alkylphenol ethoxylates (APEs) and their degradation into more persistent compounds like alkylphenols (APs) raise concerns about the environmental persistence and potential endocrine-disrupting effects of such substances. These investigations highlight the necessity of assessing the environmental and health implications of sulfonamide compounds and their metabolites, underscoring the importance of sustainable pharmaceutical practices (Ying, Williams, & Kookana, 2002).

特性

IUPAC Name |

1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-13-6-8-14(9-7-13)10-11-24(22,23)20-12-16(18(19)21)15-4-2-3-5-17(15)20/h2-11,16H,12H2,1H3,(H2,19,21)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJHECIZQIYXSL-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2929446.png)

![4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate](/img/structure/B2929447.png)

![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2929450.png)

![3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2929451.png)

![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2929453.png)

![9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2929461.png)

![2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2929464.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2929465.png)

![2-[3-Methylbutan-2-yl(1,2-oxazol-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2929467.png)

![3,4,5-triethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2929468.png)

![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2929469.png)